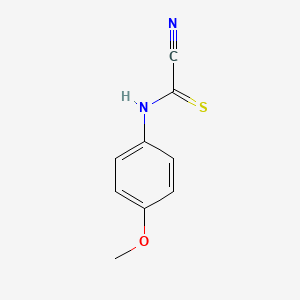
(4-Methoxyphenyl)carbamothioyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)carbamothioyl cyanide is an organic compound with the molecular formula C9H8N2OS It is a derivative of cyanothioformamide and features a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)carbamothioyl cyanide typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium cyanide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)carbamothioyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)carbamothioyl cyanide has several applications in scientific research:
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)carbamothioyl cyanide involves its interaction with various molecular targets. It can inhibit enzymes by binding to active sites or interacting with key functional groups. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)acetonitrile
- (4-Methoxyphenyl)thiourea
- (4-Methoxyphenyl)cyanamide
Uniqueness
(4-Methoxyphenyl)carbamothioyl cyanide is unique due to its combination of a methoxy group and a cyanothioformamide moiety.
Propiedades
Número CAS |
4968-41-6 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1-cyano-N-(4-methoxyphenyl)methanethioamide |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)11-9(13)6-10/h2-5H,1H3,(H,11,13) |
Clave InChI |
JSNTULLDGTWAAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)


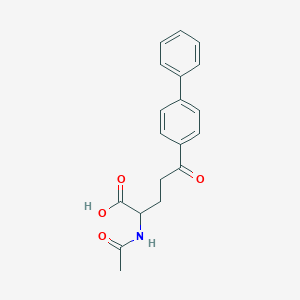

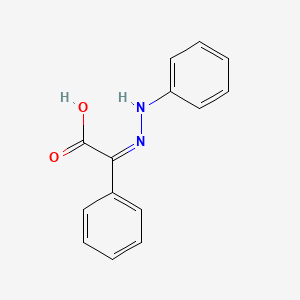
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

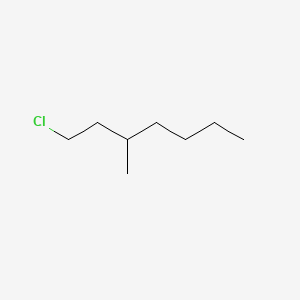
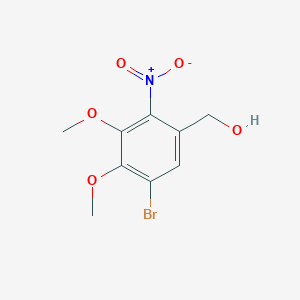
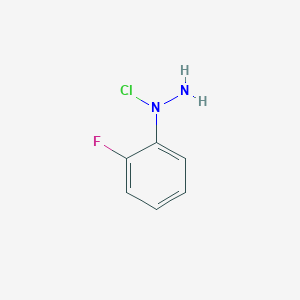
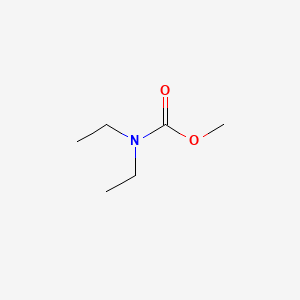
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

